

Olverembatinib: A Technical Guide to Overcoming TKI Resistance in BCR-ABL Positive Leukemias

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Compound of Interest		
Compound Name:	Olverembatinib	
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Introduction

The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). However, the emergence of resistance, primarily through mutations in the BCR-ABL1 kinase domain, remains a significant clinical challenge. The T315I "gatekeeper" mutation, in particular, confers resistance to most first and second-generation TKIs. **Olverembatinib** (HQP1351) is a novel, third-generation BCR-ABL1 TKI specifically designed to overcome these resistance mechanisms. This technical guide provides an in-depth overview of **Olverembatinib**'s mechanism of action, a compilation of key efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Potent and Broad Inhibition of BCR-ABL1 Kinase

Olverembatinib is a potent, orally bioavailable, third-generation TKI that effectively targets both native and mutated forms of the BCR-ABL1 kinase.[1] Its unique structural design allows it to bind with high affinity to the ATP-binding site of the kinase domain, even in the presence of mutations that sterically hinder the binding of earlier generation TKIs.[1][2]



A key feature of **Olverembatinib** is its ability to overcome the T315I mutation.[2] This is achieved through a distinct binding mode that does not rely on the hydrogen bond with the threonine residue at position 315, which is mutated to a bulkier isoleucine in resistant clones.[2] Furthermore, **Olverembatinib** has demonstrated efficacy against a wide range of other BCR-ABL1 mutations and even compound mutations, where multiple resistance mutations are present in the same kinase domain.[3][4]

The binding of **Olverembatinib** to BCR-ABL1 inhibits its kinase activity, thereby blocking the phosphorylation of downstream signaling proteins critical for leukemic cell proliferation and survival, such as CRKL and STAT5.[3][5] This inhibition of downstream signaling ultimately leads to cell cycle arrest and apoptosis in the malignant cells.[1][3] Preclinical studies have shown that **Olverembatinib** can induce apoptosis and has potent antiproliferative activity against various CML and Ph+ ALL cell lines, including those harboring the T315I mutation.[6]

Quantitative Efficacy Data

Olverembatinib has demonstrated significant clinical activity in heavily pretreated patients with CML and Ph+ ALL who are resistant or intolerant to other TKIs. The following tables summarize key quantitative data from preclinical and clinical studies.

Preclinical Activity of Olverembatinib

Cell Line	BCR-ABL1 Mutation	IC50 (nM)	Reference
Ba/F3-WT	Wild-Type	~0.5	[6]
Ba/F3-T315I	T315I	6-300	[3]
Various	Single or Compound Mutations	6-300	[3]

Clinical Efficacy of Olverembatinib in Chronic Phase CML (CML-CP)



Study Identifier	Patient Populatio n	N	CCyR Rate	MMR Rate	Key Findings	Referenc e
Phase 1/2 (China)	TKI- resistant CML-CP	127	69.0% (3- year cumulative)	56.0% (3- year cumulative)	High response rates in heavily pretreated patients.	[1]
NCT03883 087	T315I- mutated CML-CP	41	70.7%	58.5%	Demonstra ted efficacy in patients with the T315I mutation.	[7]
NCT04260 022 (Global Phase 1b)	Heavily pretreated CML-CP (≥2 prior TKIs)	59 (evaluable for MMR)	61%	42%	Strong activity in patients who failed prior TKIs, including ponatinib and/or asciminib.	[8]
NCT04260 022 (Ponatinib Failure)	CML-CP with prior ponatinib treatment	30 (evaluable for MMR)	58%	37%	Olveremba tinib is effective in patients resistant to ponatinib.	[8]



Clinical Efficacy of Olverembatinib in Accelerated Phase

CML (CML-AP)

Study Identifier	Patient Populatio n	N	MaHR Rate	MCyR Rate	MMR Rate	Referenc e
Phase 1/2 (China)	TKI- resistant CML-AP	38	-	47.4% (3- year cumulative)	44.7% (3- year cumulative)	[1]
NCT03883 100	T315I- mutated CML-AP	23	-	-	26.1%	[9]

CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response; MaHR: Major Hematologic Response; MCyR: Major Cytogenetic Response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of **Olverembatinib**.

Cell-Based Antiproliferation Assay

Objective: To determine the in vitro potency of **Olverembatinib** against various BCR-ABL1 positive cell lines.

Materials:



- Ba/F3 murine pro-B cells engineered to express wild-type or mutated human BCR-ABL1 (e.g., T315I).
- Human CML cell lines (e.g., K562).
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and appropriate cytokines (for Ba/F3 cells).
- Olverembatinib stock solution (e.g., in DMSO).
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit).
- 96-well microplates.

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of culture medium.
- Prepare serial dilutions of **Olverembatinib** in culture medium.
- Add 100 μL of the drug dilutions to the respective wells, resulting in final concentrations typically ranging from 0.1 nM to 10 μM. Include vehicle-only (DMSO) controls.
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- · Measure luminescence using a microplate reader.
- Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage
 of cell viability against the logarithm of the drug concentration and fitting the data to a



sigmoidal dose-response curve.

Western Blot Analysis of BCR-ABL1 Signaling

Objective: To assess the effect of **Olverembatinib** on the phosphorylation of BCR-ABL1 and its downstream signaling proteins.

Materials:

- BCR-ABL1 positive cells.
- Olverembatinib.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels.
- PVDF membranes.
- Primary antibodies: anti-phospho-BCR-ABL (Tyr177), anti-BCR-ABL, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-CRKL (Tyr207), anti-CRKL, and an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.

Procedure:

- Treat BCR-ABL1 positive cells with various concentrations of Olverembatinib for a specified time (e.g., 2-4 hours).
- Harvest the cells and lyse them in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.



- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody of interest overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Visualize the protein bands using an ECL substrate and an imaging system.
- Quantify band intensities using densitometry software and normalize to the total protein or housekeeping protein levels.

Flow Cytometry-Based Apoptosis Assay

Objective: To quantify the induction of apoptosis in leukemic cells following treatment with **Olverembatinib**.

Materials:

- BCR-ABL1 positive cells.
- Olverembatinib.
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
- Flow cytometer.

Procedure:

 Seed cells in a 6-well plate and treat with different concentrations of Olverembatinib for 24-48 hours.



- Harvest both adherent and floating cells and wash them twice with cold PBS.
- Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 μL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

In Vivo Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of **Olverembatinib**.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or nude mice).
- BCR-ABL1 positive cells (e.g., Ba/F3-T315I).
- Olverembatinib formulation for oral gavage.
- Calipers for tumor measurement.

Procedure:

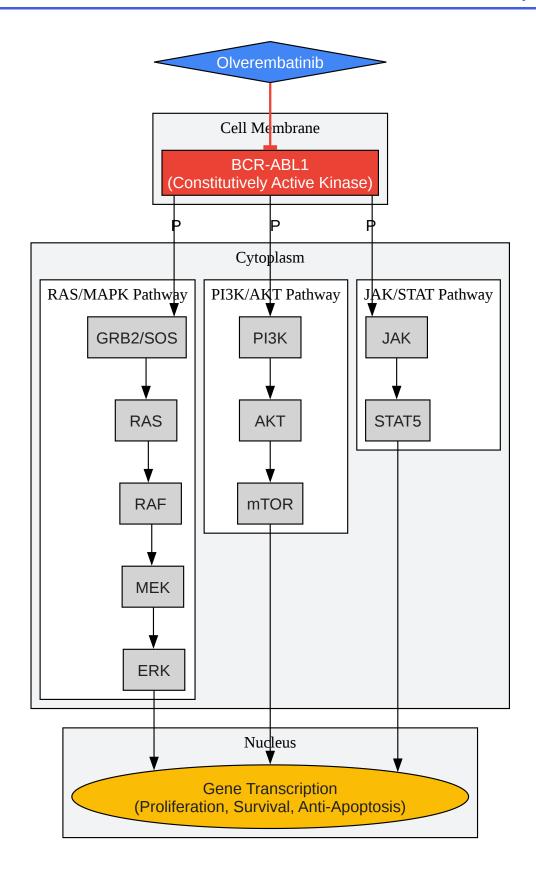
- Subcutaneously inject 1-5 x 10⁶ BCR-ABL1 positive cells into the flank of each mouse.
- Monitor the mice for tumor growth.



- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer Olverembatinib orally at a predetermined dose and schedule (e.g., daily or every other day). The control group receives the vehicle.
- Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study (due to tumor burden or a predefined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
- Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.

Visualizations BCR-ABL1 Signaling Pathway and Olverembatinib Inhibition



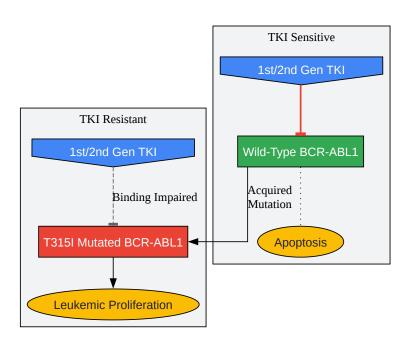


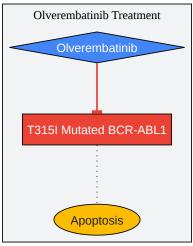
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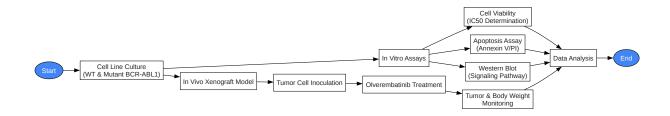
Caption: BCR-ABL1 signaling pathways and the inhibitory action of **Olverembatinib**.



Mechanism of TKI Resistance and Olverembatinib's Efficacy









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